Aristolactam BIII
Vue d'ensemble
Description
Aristolactam BIII is a natural product found in Piper arborescens, Piper caninum, and other organisms . It has been identified as a novel DYRK1A inhibitor . It possesses anti-platelet aggregation activity in vitro and shows significant cytotoxic activity against P-388, HT-29, and A549 cell lines .
Synthesis Analysis
A series of natural aristolactams and their analogues have been prepared and evaluated for antitumor activity against human cancer cells, including multi-drug resistant cell lines .
Molecular Structure Analysis
The molecular formula of Aristolactam BIII is C18H15NO4 . The structure of Aristolactam BIII and its interaction with Lys188 of DYRK1A is essential to its DYRK1A inhibitory effect .
Chemical Reactions Analysis
Aristolactam BIII potently inhibited the kinase activity of DYRK1A in vitro (IC = 9.67 nM) and effectively suppressed DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .
Physical And Chemical Properties Analysis
The molecular weight of Aristolactam BIII is 309.3 g/mol . Other physical and chemical properties are not available from the search results.
Applications De Recherche Scientifique
Inhibition of DYRK1A in Neurodegenerative Diseases
Specific Scientific Field
Neurobiology and Pharmacology
Summary of the Application
Aristolactam BIII has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neuronal development and adult brain physiology . Overexpression of DYRK1A is associated with neurodegenerative diseases and Down Syndrome .
Methods of Application or Experimental Procedures
The identification of Aristolactam BIII as a DYRK1A inhibitor involved a two-step screening process. The first step was a structure-based virtual screening of over 300,000 chemicals. The second step was a cell-based nuclear factor of activated T-cells (NFAT)-response element (RE) promoter assay .
Results or Outcomes
Aristolactam BIII was found to potently inhibit the kinase activity of DYRK1A in vitro, with an IC50 value of 9.67 nM. It also effectively suppressed DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .
Inhibition of CDK1/Cyclin B and Polo-like Kinase 1 in Cancer Research
Specific Scientific Field
Cancer Research and Pharmacology
Summary of the Application
Aristolactam BIII has been identified as a potent inhibitor of CDK1/Cyclin B, a protein kinase implicated in cell cycle regulation . It has also been identified as a new ligand targeting the polo-box domain of Polo-like kinase 1 .
Methods of Application or Experimental Procedures
The identification of Aristolactam BIII as an inhibitor involved a systematic in vitro evaluation of 2,500 plant extracts .
Results or Outcomes
Aristolactam BIII was found to inhibit cancer cell proliferation and induce mitotic arrest at the G2/M phase with spindle abnormalities. It also promoted apoptosis .
Inhibition of DYRK1A in Down Syndrome
Summary of the Application
Aristolactam BIII has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neuronal development and adult brain physiology . Overexpression of DYRK1A is associated with Down Syndrome .
Results or Outcomes
Inhibition of CDK1/Cyclin B in Cancer Research
Summary of the Application
Aristolactam BIII has been identified as a potent inhibitor of CDK1/Cyclin B, a protein kinase implicated in cell cycle regulation .
Results or Outcomes
Aristolactam BIII was found to inhibit cancer cell proliferation and induce mitotic arrest at the G2/M phase .
Inhibition of DYRK1A in Alzheimer’s Disease
Summary of the Application
Aristolactam BIII has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neuronal development and adult brain physiology . Overexpression of DYRK1A is associated with Alzheimer’s Disease .
Results or Outcomes
Inhibition of CDK1/Cyclin B in Viral Infections
Specific Scientific Field
Virology and Pharmacology
Results or Outcomes
Aristolactam BIII was found to inhibit viral replication and induce mitotic arrest at the G2/M phase .
Safety And Hazards
Propriétés
IUPAC Name |
4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGOEOSXXHWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolactam BIII |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.